Home > Products > Building Blocks P12336 > 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one - 175354-56-0

2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

Catalog Number: EVT-1216681
CAS Number: 175354-56-0
Molecular Formula: C6H5F3N2O2
Molecular Weight: 194.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is not directly mentioned in the provided literature, its structure suggests it belongs to the pyrimidinone class of heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their pharmaceutical potential. [, , ] The presence of specific substituents like methoxy and trifluoromethyl groups can significantly influence the compound's properties and biological activity.

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl] sulfanyl}pyrimidin-4(3H)-one

  • Compound Description: This compound is an antimicrobial agent that has shown activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger []. It exhibited a particularly potent effect against S. aureus with an MIC value of 0.0619 μmol/mL []. The crystal structure of this compound confirms S-alkylation and reveals stabilization through weak intermolecular C–HO and N–HO hydrogen interactions [].

6-(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

  • Compound Description: BMS-814580 is a potent melanin-concentrating hormone receptor 1 (MCHR1) inhibitor []. It exhibits strong antagonistic activity both in vitro and in vivo and has been identified as a potential anti-obesity agent with a favorable safety profile [].

2-(2-Hydroxyaryl)-5-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3h)-one derivatives

    2-Amino-6-(arylaminomethyl) thieno[2,3-d]pyrimidin-4(3H)-ones

    • Compound Description: This series of compounds was designed as potential dihydrofolate reductase (DHFR) inhibitors, targeting opportunistic microorganisms such as Pneumocystis carinii (pc), Toxoplasma gondii (tg), and Mycobacterium avium (ma) []. These compounds were designed to incorporate key pharmacophoric features of DHFR inhibitors, including the aminomethylene bridge connecting the aromatic part to the 2-amino-4-oxothieno[2,3-d]pyrimidine nucleus [].

    2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

    • Compound Description: This compound emerged as a lead compound for potential Clostridium difficile infection (CDI) treatment []. It demonstrated improved potency against pathogenic C. difficile strains compared to the initial hit compound []. Additionally, 6a displayed selectivity over normal gut microflora and acceptable stability in simulated gastric and intestinal fluid [].

    2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

    • Compound Description: This class of compounds represents a novel series of potent and selective phosphodiesterase 7 (PDE7) inhibitors []. These inhibitors were designed based on structure-activity relationships and computational modeling, optimizing for potency and enzyme selectivity [].

    6ω-Cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones

    • Compound Description: This class of compounds shows potent inhibitory activity against Zika virus (ZIKV) []. Specifically, compound 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (4w) exhibited significant anti-ZIKV activity and was identified as a potential inhibitor of the ZIKV NS5 RNA-dependent RNA polymerase (RdRp) [].

    2-Amino-5-(fluoromethyl)pyrrolo[2,3-d]pyrimidin-4(3H)-one (FMPP)

    • Compound Description: This compound is a mechanism-based inactivator of tRNA-guanine transglycosylase (TGT) from Escherichia coli []. It exhibits time- and concentration-dependent inactivation of the enzyme and acts as a competitive inhibitor [].
    Overview

    2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative characterized by the presence of a methoxy group and a trifluoromethyl group at specific positions on the pyrimidine ring. This compound is part of a broader class of pyrimidines known for their diverse biological activities and applications in medicinal chemistry.

    Source

    The compound can be synthesized through various chemical reactions, specifically involving the Biginelli reaction or modifications thereof. The synthesis often involves starting materials such as 4-trifluoromethylbenzaldehyde and O-methylisourea hemisulfate salt, which are combined under controlled conditions to yield the desired product .

    Classification

    2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one belongs to the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing nitrogen atoms, and this particular compound is classified as a substituted pyrimidinone due to the presence of a carbonyl group in the 4-position.

    Synthesis Analysis

    Methods

    The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one can be achieved through several methods, notably:

    1. Biginelli Reaction: This method involves the condensation of an aldehyde, urea, and a β-keto ester or similar compound. In this case, 4-trifluoromethylbenzaldehyde reacts with O-methylisourea hemisulfate under acidic conditions to form the target compound.
    2. Direct Alkylation: Another synthetic route includes direct alkylation strategies that utilize alkylating agents to introduce substituents onto the pyrimidine ring .

    Technical Details

    The typical procedure involves mixing the starting materials in a solvent, often under reflux conditions. The reaction progress is monitored using techniques such as thin-layer chromatography (TLC), and the final product is purified through recrystallization or column chromatography.

    Molecular Structure Analysis

    Structure

    The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one features:

    • A pyrimidine ring with nitrogen atoms at positions 1 and 3.
    • A methoxy group (-OCH₃) at position 2.
    • A trifluoromethyl group (-CF₃) at position 6.

    The molecular formula is C8H7F3N2OC_8H_7F_3N_2O, and it has a molecular weight of approximately 220.15 g/mol.

    Data

    Crystallographic studies have confirmed its structure, showing bond lengths and angles consistent with typical pyrimidine derivatives. Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide further structural elucidation.

    Chemical Reactions Analysis

    Reactions

    2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one can participate in various chemical reactions:

    1. Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under certain conditions, facilitating further functionalization.
    2. Condensation Reactions: The carbonyl group can engage in condensation reactions with amines or alcohols, leading to the formation of more complex molecules .

    Technical Details

    Reactions are typically conducted in polar solvents to enhance solubility and reactivity. Reaction conditions such as temperature, time, and concentration are optimized for maximum yield.

    Mechanism of Action

    The mechanism of action for compounds like 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one often involves interactions at the molecular level with biological targets such as enzymes or receptors.

    Process

    1. Binding: The compound may bind to specific sites on target proteins, influencing their activity.
    2. Inhibition or Activation: Depending on its structure and substituents, it may act as an inhibitor or activator in biochemical pathways.

    Data

    Studies using molecular docking simulations have provided insights into potential binding affinities and interaction modes with various biological targets .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white solid.
    • Melting Point: Approximately 139–140 °C.

    Chemical Properties

    • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and methanol.
    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

    Relevant analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability.

    Applications

    Scientific Uses

    2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one has significant applications in medicinal chemistry:

    1. Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting various diseases, including cancer and infectious diseases.
    2. Biological Studies: Used in studies investigating enzyme inhibition or receptor modulation due to its potential biological activity.
    3. Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.
    Introduction to 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

    Nomenclature and Structural Characteristics of Pyrimidinone Derivatives

    The systematic IUPAC name 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one precisely defines its core structure. This nomenclature specifies the critical substituents: a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl group (-CF₃) at the 6-position of the pyrimidin-4(3H)-one ring system. The "(3H)" notation indicates the tautomeric nature of the pyrimidinone ring, where the hydrogen atom can reside on either the nitrogen at position 1 or 3, creating potential for keto-enol tautomerism [1] [5].

    Table 1: Key Structural and Identifier Data for 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

    CharacteristicValue/Descriptor
    CAS Registry Number175354-56-0
    Molecular FormulaC₆H₅F₃N₂O₂
    Molecular Weight194.11 g/mol
    SMILES NotationO=C1NC(OC)=NC(C(F)(F)F)=C1
    InChI KeyILOOCRYHYUMTKL-UHFFFAOYSA-N
    Hydrogen Bond Acceptors3
    Hydrogen Bond Donors1
    Rotatable Bond Count2
    Topological Polar Surface Area51 Ų

    Spectroscopic characterization confirms the structure: ¹³C NMR reveals distinct signals including a characteristic quartet (J = 32 Hz) near δ 146.9 ppm for the carbon adjacent to the trifluoromethyl group, and a quartet (J = 274 Hz) at δ 121.6 ppm for the CF₃ carbon itself. The carbonyl carbon appears around δ 162 ppm, consistent with conjugated pyrimidinone systems. The compound's planar bicyclic core facilitates interactions with biological targets, while the electron-withdrawing trifluoromethyl group significantly influences electron distribution across the ring system. This substituent decreases electron density at positions 5 and 3, enhancing electrophilic character at these sites and potentially influencing binding interactions. The molecule's moderate lipophilicity (calculated LogP ≈ 0.88) balances aqueous solubility and membrane permeability, an important consideration for drug bioavailability [5] [7].

    Historical Context and Discovery of Trifluoromethyl-Substituted Pyrimidines

    The discovery of 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one emerged from broader investigations into fluorinated heterocycles during the early 21st century. While not initially a therapeutic agent itself, its significance grew as a versatile synthetic intermediate for generating bioactive molecules. The strategic incorporation of the trifluoromethyl group aligns with medicinal chemistry approaches developed since the 1950s, when fluorinated corticosteroids first demonstrated enhanced therapeutic profiles compared to non-fluorinated counterparts. Pyrimidine cores have long been pharmacologically privileged structures, evident in antimetabolites like 5-fluorouracil (developed in the 1950s) and reverse transcriptase inhibitors [3] [6] [9].

    The compound gained specific attention through its role in anti-infective research. Its synthesis was first detailed as part of efforts to develop novel anti-tubercular agents, where it served as a precursor for more complex molecules. Key synthetic routes involve cyclocondensation reactions between functionalized esters and amidine derivatives. For example, one optimized pathway produces the compound from ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives and O-methylisourea under basic conditions. This method, while providing direct access to the scaffold, typically yields the product in modest quantities (around 19% yield after purification), reflecting synthetic challenges associated with fluorinated heterocyclic systems. The structural complexity introduced by the trifluoromethyl group necessitates specialized fluorination techniques and purification methods to achieve pharmaceutical-grade material [2] [4] [6].

    Recent pharmacological interest intensified when derivatives of this compound demonstrated potent activity against Mycobacterium tuberculosis in phenotypic screens. Researchers identified the parent scaffold as a promising pharmacophore suitable for chemical optimization. This discovery occurred within a larger trend emphasizing phenotypic screening for tuberculosis drug discovery, driven by the urgent need for agents against drug-resistant strains. The compound's emergence illustrates the transition of fluorinated heterocycles from chemical curiosities to essential components of modern drug discovery pipelines targeting globally significant diseases [2] [4].

    Significance of Fluorinated Heterocycles in Medicinal Chemistry

    Fluorinated heterocycles constitute an increasingly vital segment of pharmaceutical agents, evidenced by fluorinated drugs representing approximately 20% of all FDA-approved pharmaceuticals in recent years. The incorporation of fluorine atoms or trifluoromethyl groups into heterocyclic scaffolds like pyrimidinones imparts distinct advantages: enhanced metabolic stability, improved binding affinity to biological targets, optimized lipophilicity profiles, and increased bioavailability. The high electronegativity (3.98 on the Pauling scale) and relatively small van der Waals radius (1.47 Å) of fluorine allow it to mimic key hydrogen bonding interactions while forming strong C–F bonds that resist oxidative metabolism. This translates directly to improved pharmacokinetic properties and extended half-lives for drug molecules [3] [6] [9].

    The trifluoromethyl group (-CF₃) specifically serves as a strategic bioisostere for groups like tert-butyl or isopropyl, providing superior steric bulk with distinct electronic properties. Its strong electron-withdrawing nature significantly influences π-electron systems within heterocyclic cores, modulating pKa values of adjacent functional groups and altering charge distribution across the molecule. This effect is particularly impactful in pyrimidinones, where electronic modulation can dramatically affect hydrogen-bonding potential and dipole moments—critical factors in molecular recognition processes. The lipophilic character of the -CF₃ group (π-hydrophobic parameter ≈ 0.88) enhances membrane permeability, facilitating cellular uptake and access to intracellular targets, a crucial property for anti-infective agents targeting pathogens like Mycobacterium tuberculosis residing within macrophages [2] [6] [9].

    Table 2: Impact of Trifluoromethyl Substitution on Anti-Tubercular Pyrimidinone Derivatives

    Structural FeatureBiological ImpactMedicinal Chemistry Advantage
    Trifluoromethyl at Pyrimidine-6Essential for potent anti-TB activity (IC₉₀ < 5 μM)Enhances target binding affinity; optimal steric/electronic properties
    Methoxy at Pyrimidine-2Required as precursor; modifiable to diverse alkoxy/sulfanyl groupsProvides synthetic flexibility for SAR exploration
    Hydrogen at Pyrimidine-5Permits diverse alkyl/arylalkyl substitutions (benzyl groups optimal)Expands chemical space for potency/selectivity optimization
    2-Pyridyl at Equivalent PositionCritical for target inhibitionEnables key hydrogen bonding and π-stacking interactions

    2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one exemplifies these principles. Its derivatives exhibit potent activity against Gram-positive bacteria and yeast, though Gram-negative organisms often remain resistant, likely due to permeability barriers. Crucially, optimized analogs demonstrate rapid bactericidal activity against replicating M. tuberculosis, achieving approximately 4-log reduction in viable bacilli within seven days—comparable to frontline tuberculosis drugs. This efficacy profile, combined with the compound's synthetic tractability for generating diverse analogs (over 60 derivatives reported in recent studies), underscores its role as a privileged scaffold for anti-infective development. The scaffold's versatility extends beyond tuberculosis; similar trifluoromethylpyrimidinones show promise in antiviral and anticancer applications, reflecting the broad therapeutic relevance of this fluorinated heterocyclic system [2] [4] [9].

    Properties

    CAS Number

    175354-56-0

    Product Name

    2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one

    IUPAC Name

    2-methoxy-4-(trifluoromethyl)-1H-pyrimidin-6-one

    Molecular Formula

    C6H5F3N2O2

    Molecular Weight

    194.11 g/mol

    InChI

    InChI=1S/C6H5F3N2O2/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12)

    InChI Key

    ILOOCRYHYUMTKL-UHFFFAOYSA-N

    SMILES

    COC1=NC(=CC(=O)N1)C(F)(F)F

    Canonical SMILES

    COC1=NC(=O)C=C(N1)C(F)(F)F

    Isomeric SMILES

    COC1=NC(=O)C=C(N1)C(F)(F)F

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.